N,N'-1,4-Phenylenebis(N-methylformamide)

Description

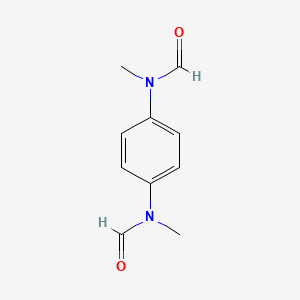

N,N′-1,4-Phenylenebis(N-methylformamide) is a bis-amide compound featuring a central 1,4-phenylene core substituted with two N-methylformamide groups. The molecule’s rigidity and amide linkages suggest utility in supramolecular chemistry, coordination-driven self-assembly, and pharmaceuticals, akin to related bis-amide derivatives .

Properties

CAS No. |

6632-40-2 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[4-[formyl(methyl)amino]phenyl]-N-methylformamide |

InChI |

InChI=1S/C10H12N2O2/c1-11(7-13)9-3-5-10(6-4-9)12(2)8-14/h3-8H,1-2H3 |

InChI Key |

LVCDBHZOCHRHCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)N(C)C=O |

Origin of Product |

United States |

Preparation Methods

Step 1: Catalytic Dehydrogenation of Methanol to Methyl Formate

- Reaction: Methanol vapor is passed over a composite catalyst at 150–350 °C and 0–0.2 MPa.

- Catalyst Composition: A composite catalyst containing copper oxide (8–88 wt%), zinc oxide (5–40 wt%), aluminum oxide (5–44 wt%), vanadium pentoxide flakes (1–10 wt%), and sodium oxide (0.1–0.5 wt%) is used.

- Catalyst Preparation: Metal nitrates (copper, zinc, aluminum) are dissolved in water, co-precipitated with sodium carbonate, filtered, washed, dried, and then doped with phosphates and sodium oxide before calcination and pelletizing.

- Performance: The catalyst exhibits high selectivity (82–97%), conversion efficiency (30–45%), and long service life (>2.5 years). Reaction temperature is optimized at 210–240 °C.

- Product Separation: Methyl formate is separated by distillation; unconverted methanol is recycled, and hydrogen byproduct is purified for use or sale.

Step 2: Amination of Methyl Formate with Anhydrous Methylamine

- Reaction: Methyl formate reacts with anhydrous methylamine at 0–90 °C and 0–1.5 MPa, optimally at 20–60 °C and 0.1–0.6 MPa.

- Stoichiometry: Methyl formate to methylamine molar ratio is 1.02–1.15:1.

- Outcome: The amination reaction achieves >99% selectivity, producing crude N-methylformamide.

- Purification: Crude product is purified by distillation to achieve >99.5% purity.

Advantages

- Continuous operation enhances production efficiency and product consistency.

- Raw materials (methanol and methylamine) are readily available.

- Lower environmental impact due to reduced waste and corrosion issues.

- Catalyst avoids precious metals, reducing cost.

Data Summary from Industrial Examples

| Parameter | Value/Range |

|---|---|

| Dehydrogenation Temp. | 150–350 °C (optimum 210–240 °C) |

| Pressure | 0–0.2 MPa |

| Catalyst Composition | CuO 8–88%, ZnO 5–40%, Al2O3 5–44%, V2O5 1–10%, Na2O 0.1–0.5% |

| Selectivity (Dehydrogenation) | 82–97% |

| Conversion Efficiency | 30–45% |

| Amination Temp. | 0–90 °C (optimum 20–60 °C) |

| Amination Pressure | 0–1.5 MPa (optimum 0.1–0.6 MPa) |

| Amination Selectivity | >99% |

| Final Product Purity | >99.5% |

Source: Patent CN1123273A (1995)

Alternative Preparation Methods

Carbon Monoxide and Methylamine High-Pressure Catalysis

- Reaction: Carbon monoxide reacts directly with methylamine under high pressure and catalytic conditions to form N-methylformamide.

- Conditions: Typically conducted at elevated pressures (~2.5 MPa) and moderate temperatures (~90 °C).

- Advantages: Short reaction path.

- Disadvantages: Complex catalyst recovery and product separation; requires high-pressure reactors with associated safety and cost concerns.

Example Data:

- Feed: 69.62% monomethylamine, 29.87% methanol, 0.5% sodium methanol.

- CO feed: 56.5 kg/h at 99.5% purity.

- Yield: 113.4 kg/h N-methylformamide.

- Reactor productivity: 1.89 kg/h per liter of reactor volume.

One-Step Synthesis from Formic Acid and Methylamine

- Reaction: Formic acid reacts with methylamine in a one-step process.

- Advantages: Simple technology.

- Disadvantages: Formic acid is highly corrosive, requiring expensive corrosion-resistant equipment and complex wastewater treatment.

Laboratory-Scale Preparation by Methyl Formate Amination

A typical laboratory synthesis involves:

- Preparation of sodium methoxide by dissolving sodium metal in anhydrous methanol under reflux.

- Addition of methyl formate to sodium methoxide solution.

- Subsequent addition of methylammonium chloride under cooling.

- Stirring overnight at room temperature.

- Filtration to remove salts and evaporation under vacuum to isolate N-methylformamide.

- Final purification by drying over magnesium sulfate and solvent evaporation.

Yield: Approximately 99% pure N-methylformamide.

Source: Erowid Chemistry Archive (2005)

Summary Table of Preparation Methods

| Method | Raw Materials | Conditions | Advantages | Disadvantages | Yield/Purity |

|---|---|---|---|---|---|

| Two-step via methyl formate | Methanol, methylamine | 150–350 °C, 0–0.2 MPa (step 1); 0–90 °C, 0–1.5 MPa (step 2) | Continuous, high selectivity, low waste | Requires catalyst preparation | >99.5% purity, high yield |

| CO + methylamine high pressure | Carbon monoxide, methylamine | ~90 °C, ~2.5 MPa | Short reaction path | Complex separation, high pressure | ~80% yield, ~95% purity |

| Formic acid + methylamine | Formic acid, methylamine | Ambient to moderate temp | Simple process | Corrosive, costly equipment | Moderate yield, purity varies |

| Laboratory methyl formate method | Sodium, methanol, methyl formate, methylammonium chloride | Room temp, reflux, vacuum evaporation | High purity, simple lab setup | Not scalable industrially | ~99% purity, high yield |

Chemical Reactions Analysis

Types of Reactions

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of N-[4-(carboxy-methyl-amino)phenyl]-N-methyl-formamide.

Reduction: Formation of N-[4-(hydroxymethyl-amino)phenyl]-N-methyl-formamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(formyl-methyl-amino)phenyl]-N-methyl-formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the phenyl ring can engage in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Comparisons

Core Structure : All analogs share the 1,4-phenylenebis core but differ in substituents (Table 1).

Key Observations :

- Electron-Withdrawing Groups : Bromine in increases electrophilicity, making it reactive in nucleophilic substitutions .

- Aromatic Moieties : Pyridine () and pyrimidine () groups facilitate π-π interactions, critical for self-assembly and receptor binding .

- Bioactive Substituents: Thiazolidinone () and pyrimidine-amine () groups correlate with antimicrobial and anticancer activities, respectively.

Physical and Chemical Properties

Melting Points and Solubility :

- N,N′-1,4-Phenylenebis(2-bromoacetamide) : High melting point (>200°C inferred) due to strong intermolecular halogen bonds .

- MSX-122 () : Designed for solubility in aqueous media (logP ~2.5), critical for bioavailability in drug delivery .

- Bis-2-iminothiazolidin derivatives (): Moderate melting points (~100–150°C) and solubility in polar aprotic solvents (e.g., DMF) .

Reactivity :

- Brominated analogs () undergo nucleophilic substitution, whereas amide-containing derivatives () participate in hydrogen bonding and coordination chemistry .

Q & A

Basic: What are the standard synthetic routes for N,N'-1,4-Phenylenebis(N-methylformamide), and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves condensation reactions between 1,4-phenylenediamine and N-methylformamide derivatives. For example, analogous compounds like 1,4-phenylenebis(thiosemicarbazide) are synthesized by reacting p-phenylene diisothiocyanate with hydrazine hydrate in ethanol under reflux (4 hours, room temperature) . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of diamine to acylating agent), solvent choice (ethanol or THF for solubility), and temperature control to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via recrystallization or column chromatography improves yield and purity.

Basic: What spectroscopic techniques are effective for characterizing N,N'-1,4-Phenylenebis(N-methylformamide)?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly distinguishing methylene (-CH2-) and aromatic protons. For similar compounds like bis(quinoline) derivatives, shifts at δ 3.8–4.2 ppm (methylene protons) and δ 7.2–8.5 ppm (aromatic protons) are diagnostic .

- HRMS : Validates molecular weight and fragmentation patterns. For example, HRMS of N,N'-(1,4-phenylene)bis(acetoacetamide) shows [M+H]⁺ peaks matching theoretical values .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).

Advanced: How does X-ray crystallography elucidate the molecular packing and intermolecular interactions of N,N'-1,4-Phenylenebis(N-methylformamide)?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) reveals structural details such as bond angles, torsion angles, and intermolecular interactions. For example, in related dibromide salts, SCXRD data (space group P21/n, a = 8.27 Å, b = 14.14 Å, c = 9.08 Å, β = 97.6°) show C–H⋯Br hydrogen bonds forming a 3D network . To apply this:

- Grow crystals via slow evaporation in polar solvents (e.g., DMF/water).

- Use refinement software (e.g., SHELXL) to analyze packing motifs (e.g., π-π stacking in aromatic cores).

- Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., H-bonding vs. van der Waals).

Advanced: How can computational modeling predict solubility and guide solvent selection for this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates solvation free energy (ΔG_solv) to predict solubility. For example:

- Use COSMO-RS simulations to compare solvent polarity (e.g., DMSO vs. ethanol).

- Molecular dynamics (MD) simulations assess solvent-shell stability; polar aprotic solvents (e.g., DMF) may stabilize amide groups via dipole interactions.

Experimental validation: Prepare stock solutions in DMSO (common for insolubles) and dilute in aqueous buffers, ensuring no precipitation via dynamic light scattering (DLS) .

Advanced: What strategies address discrepancies in thermal stability data across studies?

Methodological Answer:

Discrepancies often arise from varying heating rates or sample purity. To resolve:

- Thermogravimetric Analysis (TGA) : Standardize conditions (e.g., 10°C/min under N2). For polyimide analogs, decomposition onset temperatures (~300°C) correlate with aromatic backbone stability .

- Differential Scanning Calorimetry (DSC) : Detect glass transitions (Tg) and melting points (Tm). For example, mesomorphic compounds show Tg ~120°C and Tm ~250°C .

- Control purity : Use HPLC to quantify impurities (>98% purity required for reproducible data).

Advanced: How can N,N'-1,4-Phenylenebis(N-methylformamide) be used to design metal-organic frameworks (MOFs)?

Methodological Answer:

As a ligand, its amide groups can coordinate metal nodes (e.g., Zn²⁺, Cu²⁺). Steps include:

- Synthesis : React with metal salts (e.g., Zn(NO3)₂) in solvothermal conditions (120°C, 24h). For analogous MOFs, ligands like 1,4-phenylenebis(imidazole) form 2D grids with surface areas >500 m²/g .

- Characterization : Use PXRD to confirm crystallinity and BET analysis for porosity.

- Functionalization : Post-synthetic modification (PSM) with fluorophores or redox-active groups enables sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.